N-(2-Hydroxyethyl)octadecanamide
Overview
Description
Synthesis Analysis
The synthesis of N-octadecylpectinamide is described as involving the heterogeneous amino-de-alkoxylation of highly methoxylated citrus pectin with n-octadecylamine . This process results in the introduction of secondary amide and n-octadecyl groups into the pectin structure, significantly altering its properties. Although this does not directly describe the synthesis of N-(2-Hydroxyethyl)octadecanamide, the methodology could potentially be adapted for its synthesis by using a different amine with the desired hydroxyethyl group.
Molecular Structure Analysis
The molecular structure of compounds related to N-(2-Hydroxyethyl)octadecanamide has been studied using various spectroscopic techniques. For instance, FT-Raman, FT-IR, FT-NIR, and 13C CP/MAS NMR spectroscopy were used to confirm the presence of secondary amide and n-octadecyl groups in modified pectin samples . Additionally, the crystal structure of N-(n-octyl)-D-gluconamide, a compound with a similar amphiphilic nature, was determined by X-ray diffraction, revealing extensive intra- and intermolecular hydrogen bonding and a unique head-to-tail packing mode .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving N-(2-Hydroxyethyl)octadecanamide. However, they do discuss the reactivity of similar compounds. For example, the vesicles composed of N-[3-(dimethylamino) propyl]-octadecanamide can undergo photodimerization under UV light, which affects their release properties . This suggests that N-(2-Hydroxyethyl)octadecanamide could also participate in similar photo-responsive reactions if incorporated into a suitable molecular architecture.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-octadecylpectinamide have been explored, particularly its sorption properties. It has been tested as a hydrophobic sorbent and shown to selectively absorb non-polar molecules and polar molecules with non-polar parts . Additionally, its sorption properties were compared with those of cholestyramine, indicating its potential as a cholesterol-lowering agent . The amphiphilic properties of related compounds, such as N-(n-octyl)-D-gluconamide, have also been studied, showing phase transitions in both the solid state and in solution, which are relevant to gel formation .
Scientific Research Applications
Mechano-Responsive Properties in Molecular Gels : A study by Mallia and Weiss (2015) investigated the self-assembly and gelation behavior of a series of hydroxy-N-(ω-hydroxyalkyl)octadecanamides, which includes N-(2-Hydroxyethyl)octadecanamide. These compounds exhibited unique viscoelastic recovery after destructive shear, demonstrating potential applications in developing responsive materials for various industrial and scientific applications (Mallia & Weiss, 2015).
Rubber Modified Asphalt Viscosity Reducer : Research by Liqun (2010) showed that octadecanamide can significantly reduce the viscosity of rubber-modified asphalt, suggesting its application in improving the processability and performance of asphalt mixtures (Liqun, 2010).
Surfactant and Detergent Additives : Weil et al. (1971) explored the oxyalkylation of N-(2-Hydroxyethyl) amides, which provided valuable insights into their use as detergent additives and intermediates. Their ability to influence the solubility and performance of detergents highlights their potential in household and industrial cleaning applications (Weil et al., 1971).
Neuromodulators in Sleep Induction : A study by Huidobro‐Toro & Harris (1996) found that certain amide derivatives of fatty acids, including octadecanamide, can influence neurotransmitter receptors, particularly 5-hydroxytrypamine receptors. This suggests their potential role as neuromodulators in sleep and mood regulation (Huidobro‐Toro & Harris, 1996).
Hemocompatibility of Polymeric Materials : Fischer et al. (2012) explored the effects of immobilizing octadecyl chains, like those in N-(2-Hydroxyethyl)octadecanamide, on the hemocompatibility of polymeric materials. This research is significant for developing blood-compatible medical devices and coatings (Fischer et al., 2012).
Antimicrobial and Virucidal Properties : Wong et al. (2002) synthesized derivatives of N-(2-Hydroxyethyl)octadecanamide and evaluated their spermicidal and anti-HIV properties. This suggests potential applications in developing topical contraceptive microbicides (Wong et al., 2002).
properties
IUPAC Name |
N-(2-hydroxyethyl)octadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h22H,2-19H2,1H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGQIQQTPXJQRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042178 | |
Record name | N-(2-Hydroxyethyl)octadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Solid | |
Record name | Octadecanamide, N-(2-hydroxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Stearoylethanolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013078 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-(2-Hydroxyethyl)octadecanamide | |
CAS RN |
111-57-9 | |
Record name | N-Stearoylethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Hydroxyethyl)octadecanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stearamide MEA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52619 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Stearamide MEA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3377 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Octadecanamide, N-(2-hydroxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(2-Hydroxyethyl)octadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-hydroxyethyl)stearamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.531 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEARIC MONOETHANOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03XV449Q24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Stearoylethanolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013078 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
98.5 °C | |
Record name | Stearoylethanolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013078 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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